Sodium (4-vinylphenyl)methanesulfonate
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Overview
Description
Sodium (4-vinylphenyl)methanesulfonate is a chemical compound with the molecular formula C9H11NaO3S and a molecular weight of 222.23 g/mol . . This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further connected to a methanesulfonate group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (4-vinylphenyl)methanesulfonate can be synthesized through a multi-step process involving the reaction of sodium sulfite with 4-chloromethyl styrene in the presence of a base . The reaction typically takes place in an organic solvent such as acetone, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as distillation and filtration to remove impurities and obtain the final product in a crystalline form .
Chemical Reactions Analysis
Types of Reactions
Sodium (4-vinylphenyl)methanesulfonate undergoes various chemical reactions, including:
Polymerization: The vinyl group allows the compound to participate in polymerization reactions, forming copolymers with other monomers.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as ammonium persulfate are commonly used to initiate the polymerization process.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Sodium (4-vinylphenyl)methanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium (4-vinylphenyl)methanesulfonate involves its ability to enhance the hydrophobicity of polymers due to the steric hindrance of the methylene group linked to the sulfonic group . This property increases the stability and temperature resistance of the copolymers formed. Additionally, the compound strengthens the chemical bonds within the polymer chain, making it more resistant to decomposition at elevated temperatures .
Comparison with Similar Compounds
Similar Compounds
Sodium methanesulfonate: A simpler compound with similar sulfonate functionality but lacking the vinyl group.
Sodium 4-methoxybenzenesulfonate: Contains a methoxy group instead of a vinyl group, leading to different chemical properties.
Uniqueness
Sodium (4-vinylphenyl)methanesulfonate is unique due to the presence of both a vinyl group and a methanesulfonate group, which allows it to participate in polymerization reactions and form stable copolymers with enhanced properties . This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H9NaO3S |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
sodium;(4-ethenylphenyl)methanesulfonate |
InChI |
InChI=1S/C9H10O3S.Na/c1-2-8-3-5-9(6-4-8)7-13(10,11)12;/h2-6H,1,7H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ISHQXKNXUUTBOY-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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